molecular formula C8H7BrN2O B1377371 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile CAS No. 1227591-98-1

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile

Cat. No. B1377371
CAS RN: 1227591-98-1
M. Wt: 227.06 g/mol
InChI Key: VSLFDQTTYUKQPQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2O . It is used as a building block in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The InChI code for 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is 1S/C8H7BrN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is a powder . The compound has a molecular weight of 227.06 .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, its transformation into 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives has been reported, leading to compounds that exhibit bacteriostatic or tuberculostatic activity, highlighting its utility in developing antimicrobial agents (Miszke et al., 2008).

Catalytic Applications

The compound is also involved in catalytic processes, such as in the synthesis of N-Heterocyclic Carbene Gold(I) Complexes. These complexes show significant promise in medicinal chemistry due to their antiproliferative, anticancer, and antibacterial properties. Understanding their reaction behavior in aqueous media is crucial for their development, and 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile plays a role in these studies (Goetzfried et al., 2020).

Large-Scale Synthesis

The compound is also integral to methodologies developed for the large-scale synthesis of related heterocyclic analogues, such as alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This demonstrates its value in facilitating efficient access to important heterocyclic cores, which are vital in pharmaceutical research and development (Morgentin et al., 2009).

Photolytic and Electrochemical Studies

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is also studied in the context of photolytic and electrochemical experiments to understand the behavior of alkyl radicals containing beta-leaving groups. This research contributes to the broader understanding of radical chemistry and its implications for synthetic methodologies (Bales et al., 2001).

Antimicrobial Activity

Moreover, the compound's derivatives have been evaluated for their antimicrobial activity, showing potential as novel antibacterial agents. This underscores the compound's significance in the search for new antimicrobial compounds, which is a critical area of research given the rising challenge of antibiotic resistance (Bogdanowicz et al., 2013).

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is not explicitly detailed in the available resources. It is used as a building block in the synthesis of various pharmaceutical compounds .

Safety and Hazards

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2-(5-bromo-2-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFDQTTYUKQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275188
Record name 5-Bromo-2-methoxy-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile

CAS RN

1227591-98-1
Record name 5-Bromo-2-methoxy-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227591-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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